molecular formula C13H17NO6S2 B2437411 4-Methanesulfonyl-2-(2-phenylethenesulfonamido)butanoic acid CAS No. 1025448-55-8

4-Methanesulfonyl-2-(2-phenylethenesulfonamido)butanoic acid

Cat. No.: B2437411
CAS No.: 1025448-55-8
M. Wt: 347.4
InChI Key: RGXRSXFLYAYPGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methanesulfonyl-2-(2-phenylethenesulfonamido)butanoic acid is a complex organic compound with the molecular formula C13H17NO6S2 and a molecular weight of 347.41 g/mol . This compound is characterized by the presence of a methanesulfonyl group, a phenylethenesulfonamido group, and a butanoic acid backbone. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methanesulfonyl-2-(2-phenylethenesulfonamido)butanoic acid typically involves multiple steps. One common method includes the reaction of a butanoic acid derivative with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonyl group. This is followed by the reaction with a phenylethenesulfonamide derivative under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonyl-2-(2-phenylethenesulfonamido)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methanesulfonyl-2-(2-phenylethenesulfonamido)butanoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Methanesulfonyl-2-(2-phenylethenesulfonamido)butanoic acid involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenylethenesulfonamido group may also interact with cellular receptors, modulating various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methanesulfonyl-2-(2-phenylethenesulfonamido)propanoic acid
  • 4-Methanesulfonyl-2-(2-phenylethenesulfonamido)pentanoic acid
  • 4-Methanesulfonyl-2-(2-phenylethenesulfonamido)hexanoic acid

Uniqueness

4-Methanesulfonyl-2-(2-phenylethenesulfonamido)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its butanoic acid backbone provides a balance between hydrophilicity and hydrophobicity, making it versatile for various applications .

Properties

IUPAC Name

4-methylsulfonyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S2/c1-21(17,18)9-8-12(13(15)16)14-22(19,20)10-7-11-5-3-2-4-6-11/h2-7,10,12,14H,8-9H2,1H3,(H,15,16)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXRSXFLYAYPGY-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C(=O)O)NS(=O)(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)CCC(C(=O)O)NS(=O)(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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